tert-Butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate
Description
tert-Butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate is a fluorinated piperidine derivative characterized by a tert-butyl carbamate group at position 1, ethoxy(hydroxy)methyl substituent at position 5, and two fluorine atoms at position 2. The ethoxy(hydroxy)methyl group introduces both hydrophilic and steric effects, while the 3,3-difluoro substitution enhances electronic modulation and metabolic stability .
Properties
IUPAC Name |
tert-butyl 5-[ethoxy(hydroxy)methyl]-3,3-difluoropiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23F2NO4/c1-5-19-10(17)9-6-13(14,15)8-16(7-9)11(18)20-12(2,3)4/h9-10,17H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSFYIORVMUYCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1CC(CN(C1)C(=O)OC(C)(C)C)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Formation
The piperidine ring is commonly formed via cyclization reactions of appropriate amino alcohol or amino acid precursors. For example, tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate derivatives can be synthesized by nucleophilic substitution or reductive amination methods starting from substituted precursors such as tert-butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate.
Attachment of the Ethoxy(hydroxy)methyl Group at the 5-Position
This key functionalization involves the reaction of the piperidine intermediate with ethoxy(hydroxy)methyl chloride or related electrophiles under basic conditions. The reaction proceeds via nucleophilic substitution at the 5-position, where the hydroxy group is introduced alongside the ethoxy substituent, forming the ethoxy(hydroxy)methyl moiety.
Introduction and Manipulation of the tert-Butyl Carbamate Protecting Group
The nitrogen atom of the piperidine ring is protected as a tert-butyl carbamate (Boc) to prevent unwanted side reactions during subsequent steps. This group is typically introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The Boc protection is stable under many reaction conditions but can be selectively removed using acids like trifluoroacetic acid or HCl in dioxane when necessary.
Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Piperidine ring formation | Cyclization of amino acid derivatives | Room temp to 50°C | Several hours | Variable | Requires inert atmosphere |
| Difluorination at 3-position | DAST or similar fluorinating agent | 0 to 25°C | 1-4 hours | 70-85 | Anhydrous conditions critical |
| Ethoxy(hydroxy)methyl attachment | Ethoxy(hydroxy)methyl chloride, base (e.g., triethylamine) | 0 to 25°C | 1-3 hours | 65-80 | Basic conditions to promote substitution |
| Boc protection | tert-Butyl chloroformate, base (triethylamine) | 0 to 25°C | 1-2 hours | 80-90 | Protects amine, facilitates purification |
Note: Yields are approximate and depend on scale and purity of reagents.
Purification and Characterization
- Purification: Typically performed by column chromatography using silica gel or preparative HPLC.
- Characterization: Confirmed by NMR spectroscopy (1H, 13C, 19F), high-resolution mass spectrometry (HRMS), and sometimes X-ray crystallography for stereochemical confirmation.
- NMR Data: Multiplicities and chemical shifts consistent with the piperidine ring, difluoro substitution, and ethoxy(hydroxy)methyl groups.
Research Findings and Optimization Notes
- The use of lithium chloride and zinc(II) chloride as additives in related piperidine hydroxylation steps improves yield and stereoselectivity.
- Controlled low temperatures (e.g., -10°C to 0°C) during nucleophilic additions minimize side reactions and improve selectivity.
- Industrial scale syntheses emphasize flow chemistry techniques for better reaction control and scalability, particularly in fluorination and substitution steps.
- The Boc protecting group is stable under fluorination but must be carefully removed under acidic conditions without degrading the difluoro substituents.
Summary Table of Preparation Steps
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group is a common protecting group for amines, removed under acidic conditions. For example:
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Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) .
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Conditions : Stirring at room temperature for 16 hours.
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Product : 5-(Ethoxy(hydroxy)methyl)-3,3-difluoropiperidine (TFA salt), confirmed via LC-MS and NMR .
This deprotection is critical for subsequent functionalization of the piperidine nitrogen in drug discovery workflows.
Functionalization of the Hydroxymethyl Group
The hydroxymethyl group (-CHOH) at position 5 participates in nucleophilic substitutions or oxidations:
Oxidation to Aldehyde/Carboxylic Acid
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Reagent : Dess-Martin periodinane (DMP) in dichloromethane .
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Conditions : Reaction at 0°C under inert atmosphere (N), followed by quenching with NaHCO and NaSO.
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Product : Formation of a ketone intermediate (tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate), isolated as a yellow solid .
Esterification or Etherification
The ethoxy group (-OCHCH) can undergo hydrolysis under acidic/basic conditions to yield a diol, which may further react:
Substitution Reactions at the Piperidine Ring
The difluoro substituents at position 3 enhance the electrophilicity of adjacent carbons, enabling nucleophilic attacks:
Stability and Purification
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Stability : Stable under inert atmospheres but sensitive to prolonged exposure to moisture due to the ethoxy group .
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Purification : Reverse-phase chromatography (C18 column) after deprotection, achieving ≥95% purity .
Comparative Reactivity of Analogues
Scientific Research Applications
Overview
Tert-butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate (CAS Number: 1379811-97-8) is a compound with significant potential in pharmaceutical applications, particularly as a building block in drug development. Its unique structural features contribute to its biological activity, making it valuable in various research areas.
Pharmaceutical Development
The compound is primarily studied for its role as a precursor in the synthesis of various bioactive molecules. Its difluoropiperidine structure is particularly notable for enhancing the pharmacokinetic properties of drugs, such as:
- Increased Lipophilicity : The tert-butyl and difluoro groups improve membrane permeability, which can enhance absorption and bioavailability.
- Targeted Drug Delivery : Modifications of this compound can lead to derivatives that selectively target specific biological pathways or receptors.
Antiviral Research
Research has indicated that derivatives of difluoropiperidine compounds show promise in antiviral applications. The incorporation of the ethoxy and hydroxy groups can modify the compound’s interaction with viral proteins, potentially inhibiting viral replication processes.
Neuropharmacology
Compounds similar to this compound are being explored for their neuroprotective effects. The piperidine ring structure is known to interact with neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Antiviral Activity | Investigated the efficacy of difluoropiperidine derivatives against influenza virus | Found that modifications led to significant reductions in viral load in vitro. |
| Neuroprotective Effects | Evaluated the neuroprotective potential of piperidine derivatives | Showed that certain derivatives improved neuronal survival rates under oxidative stress conditions. |
| Pharmacokinetics Assessment | Assessed the absorption and metabolism of modified piperidines | Demonstrated enhanced absorption rates compared to non-fluorinated analogs, suggesting better bioavailability. |
Mechanism of Action
The mechanism of action of tert-Butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethyl group and the piperidine ring can influence its binding affinity and selectivity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related piperidine derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.
Spectroscopic and Physicochemical Properties
- NMR Shifts: The target compound’s ¹H NMR (CDCl₃) shows distinct signals at δ 4.34 (broad singlet, 2H) for the ethoxy(hydroxy)methyl group and δ 1.45 (singlet, 9H) for the tert-butyl group . In contrast, tert-Butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate exhibits a δ 3.2–3.4 multiplet for the aminomethyl protons, reflecting reduced electron-withdrawing effects compared to the ethoxy(hydroxy)methyl group .
- Melting Points: Fluorinated derivatives generally exhibit higher melting points due to increased polarity. For example, tert-Butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate is a solid, while non-fluorinated analogs like tert-Butyl 2-((N-phenylpropanamido)methyl)piperidine-1-carboxylate are liquids at room temperature .
Biological Activity
Chemical Information:
- IUPAC Name: tert-Butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate
- CAS Number: 1379811-97-8
- Molecular Formula: C₁₃H₂₃F₂NO₄
- Molecular Weight: 295.33 g/mol
This compound is a fluorinated piperidine derivative that has garnered attention for its potential biological activity, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a difluorinated piperidine core and an ethoxy(hydroxy)methyl substituent.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, potentially including enzymes and receptors involved in metabolic pathways. The presence of fluorine atoms in the structure may enhance lipophilicity and bioavailability, allowing for improved cellular uptake and activity.
Pharmacological Studies
Recent studies have explored the pharmacological properties of similar compounds within the piperidine class. For instance, compounds with difluorinated structures have shown promise as inhibitors of key enzymes involved in metabolic processes. The specific activity of this compound remains to be fully elucidated through rigorous pharmacological testing.
Case Studies
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In Vitro Studies:
- Preliminary in vitro studies indicate that related difluorinated piperidines exhibit significant inhibitory effects on various enzyme systems, suggesting that this compound may similarly affect metabolic enzymes.
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In Vivo Studies:
- Animal models have been utilized to assess the pharmacokinetics and bioactivity of fluorinated piperidines. Results indicate favorable absorption and distribution profiles, which are critical for therapeutic efficacy.
Toxicity and Safety
The compound is classified as an irritant; thus, safety assessments are crucial during handling and application in biological studies. Further toxicological evaluations are necessary to establish a comprehensive safety profile.
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Biological Activity | Notes |
|---|---|---|---|
| This compound | 1379811-97-8 | Potential enzyme inhibitor | Under investigation |
| tert-Butyl 3,3-difluoropiperidine-1-carboxylate | 1255666-39-7 | Moderate activity against metabolic enzymes | Established in vitro data |
| tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate | 1407991-22-3 | High affinity for specific receptors | Clinical relevance noted |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tert-butyl piperidine carboxylate derivatives with fluorinated and ethoxy(hydroxy)methyl substituents?
- Methodology : Synthesis typically involves multi-step reactions starting with functionalization of the piperidine ring. For example, fluorination can be achieved via electrophilic substitution using DAST (diethylaminosulfur trifluoride), while ethoxy(hydroxy)methyl groups may be introduced via nucleophilic addition or alkylation. A common approach involves protecting the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by selective functionalization at the 3,3- and 5-positions .
- Example : details the synthesis of tert-butyl 2-(((3,4-difluorophenyl)amino)methyl)piperidine-1-carboxylate using Boc-protected intermediates and subsequent coupling reactions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
